molecular formula C18H18N4S B12576446 2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide CAS No. 307340-56-3

2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide

Cat. No.: B12576446
CAS No.: 307340-56-3
M. Wt: 322.4 g/mol
InChI Key: MSUCOQSYLBQWCR-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide (CAS: 307340-56-3) is a hydrazinecarbothioamide derivative featuring a 2-methylindole core linked to a 4-methylphenyl substituent via a thiosemicarbazone bridge. Its molecular formula is C₁₈H₁₈N₄S, with a molecular weight of 322.43 g/mol .

Properties

CAS No.

307340-56-3

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

1-[(2-methyl-1H-indol-3-yl)methylideneamino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C18H18N4S/c1-12-7-9-14(10-8-12)21-18(23)22-19-11-16-13(2)20-17-6-4-3-5-15(16)17/h3-11,20H,1-2H3,(H2,21,22,23)

InChI Key

MSUCOQSYLBQWCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC2=C(NC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with N-(4-methylphenyl)hydrazinecarbothioamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Metal Coordination Reactions

The thiosemicarbazone moiety acts as a tridentate ligand , coordinating with transition metals via the sulfur, hydrazinic nitrogen, and indolic nitrogen atoms. This property enhances its bioactivity and stability in biological systems .

Example Reaction :

Compound+Cu(NO3)2[Cu(L)(NO3)]H2O\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(L)(NO}_3\text{)}] \cdot \text{H}_2\text{O}

  • L : Thiosemicarbazone ligand

  • Geometry : Distorted square-planar (confirmed by EPR and UV-Vis)

Biological Implications :

  • Cu(II) complexes exhibit 2–5× higher cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) compared to the free ligand .

  • Fe(III) complexes show enhanced antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) .

Cyclization to Heterocyclic Derivatives

Under oxidative or thermal conditions, the compound undergoes cyclization to form thiazole or pyrimidine scaffolds, critical for drug discovery .

Representative Pathway :

  • Thiazole Formation : Reaction with α-halogenated ketones (e.g., phenacyl bromide) in ethanol yields thiazole hybrids.

  • Pyrimidine Synthesis : Cyclocondensation with malononitrile produces pyrimidine derivatives.

Derivative TypeConditionsBioactivity (IC₅₀)
Thiazole-pyrimidineTrifluoroacetic anhydride, Δ12.3 µM (DU145 prostate cancer)
Thiazole-chromenoneK₂CO₃, ethanol, reflux0.09 µg/mL (anti-TB activity)

Schiff Base Formation

The hydrazinecarbothioamide group participates in condensation reactions with aldehydes/ketones to form Schiff bases, expanding structural diversity for SAR studies.

Example :

Compound+4-nitrobenzaldehydeSchiff base derivative\text{Compound} + \text{4-nitrobenzaldehyde} \rightarrow \text{Schiff base derivative}

  • Conditions : Glacial acetic acid, 12-hour reflux

  • Application : Improved solubility and binding affinity for kinase inhibition .

Oxidation and Redox Activity

The sulfur atom in the thioamide group undergoes oxidation to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂, mCPBA) . These derivatives are explored for their altered pharmacokinetic profiles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and hydrazinecarbothioamide moieties possess significant anticancer properties. For instance, derivatives of hydrazinecarbothioamide have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study conducted by Evren et al. (2019) synthesized several hydrazine derivatives and tested them against various cancer cell lines. Among these, a compound similar to 2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide exhibited promising IC50 values, indicating strong cytotoxic effects against breast and lung cancer cells .

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)15.5
Compound BA549 (Lung)12.8
Target CompoundVarious10.0 - 20.0

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have demonstrated that similar indole derivatives can inhibit bacterial growth, making them candidates for new antibiotic therapies.

Case Study : A recent study evaluated the antibacterial activity of indole-based hydrazones against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to the target compound displayed significant inhibition zones, suggesting efficacy as antimicrobial agents .

Bacteria SpeciesZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Agrochemical Development

Compounds containing indole structures are often explored for their use in agrochemicals due to their ability to act as growth regulators or pesticides. The unique properties of the indole ring contribute to the biological activity of these compounds.

Case Study : Research has shown that certain indole derivatives can enhance plant growth and resistance to pests when applied as foliar sprays. This application is particularly relevant in sustainable agriculture practices where chemical usage is minimized .

Application TypeEffect Observed
Foliar SprayIncreased growth in maize
Soil ApplicationEnhanced resistance to aphids

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the indole ring, phenyl group, or the thiosemicarbazone backbone. These modifications influence physicochemical properties, reactivity, and biological interactions. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Indole/Phenyl) Molecular Weight (g/mol) Key Data (Purity, m.p.) Reference
2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide C₁₈H₁₈N₄S 2-Me-indole; 4-Me-phenyl 322.43 Purity: Not specified
(E)-2-((1H-2-Methylindol-3-yl)methylene)hydrazinecarbothioamide (13q) C₁₁H₁₀N₄S 2-Me-indole; No phenyl 230.29 Purity: 74%
(E)-2-[(1-Benzyl-1H-indol-3-yl)methylene]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide (5f) C₂₄H₂₁ClN₄S 1-Benzyl-indole; 2,3-diCl-phenyl 433.13 TOF-MS: [M+H]+ 433.1253
(E)-2-[(1-Benzyl-1H-indol-3-yl)methylene]-N-(3-nitrophenyl)hydrazinecarbothioamide (5o) C₂₃H₂₀N₄O₂S 1-Benzyl-indole; 3-NO₂-phenyl 399.16 TOF-MS: [M+H]+ 399.1643
2-((4-Methoxynaphthalen-1-yl)methylene)hydrazinecarbothioamide (16) C₁₃H₁₃N₃OS Naphthyl; 4-OMe 259.32 m.p.: 237°C; Purity: 55%
Key Observations:

Indole Substituents :

  • The parent compound () and 13q () share a 2-methylindole group, but 13q lacks the 4-methylphenyl substituent, reducing its molecular weight by ~30%.
  • Benzyl substitution at the indole nitrogen (5f and 5o, ) increases steric bulk and may enhance lipophilicity, impacting membrane permeability in biological systems.

Aromatic Ring Modifications: Electron-withdrawing groups (e.g., nitro in 5o ) or electron-donating groups (e.g., methoxy in 16 ) alter electronic distribution, affecting hydrogen bonding and π-π stacking interactions.

Synthetic Yields and Purity :

  • Compound 16 shows moderate purity (55%) compared to others synthesized via similar thiosemicarbazone condensation routes, suggesting challenges in isolating naphthyl derivatives.

Spectroscopic and Analytical Data

Structural confirmation of these compounds relies on NMR, LC-MS, and X-ray crystallography:

  • NMR : All analogs show characteristic peaks for the thiosemicarbazone NH (δ 10–12 ppm) and aromatic protons (δ 6.5–8.5 ppm). For example, compound 13q exhibits a singlet for the indole methyl group at δ 2.4 ppm.
  • Mass Spectrometry : High-resolution TOF-MS data for 5f and 5o () confirm molecular ions ([M+H]+) with <5 ppm error, ensuring synthetic accuracy.

Biological Activity

The compound 2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide is a thiosemicarbazone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant studies, case reports, and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4SC_{16}H_{18}N_4S with a molecular weight of approximately 306.41 g/mol. Its structure features an indole moiety, which is commonly associated with various biological activities.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiosemicarbazones, including derivatives similar to the compound . Notably:

  • Cytotoxicity Assays : In vitro studies have demonstrated that thiosemicarbazone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 10 µM to 30 µM against human melanoma and glioblastoma cells .
  • Mechanism of Action : The proposed mechanisms include inhibition of DNA synthesis and induction of apoptosis via caspase activation. Molecular docking studies suggest that these compounds may interact with key proteins involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

Thiosemicarbazones are also recognized for their antimicrobial properties:

  • In vitro Studies : Research indicates that compounds with thiosemicarbazone functionality demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 5 to 50 µg/mL .
  • Case Studies : Specific case studies have reported successful use of thiosemicarbazone derivatives in treating infections resistant to conventional antibiotics, showcasing their potential as alternative therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 10-30 µM against melanoma and glioblastoma
AntimicrobialMIC = 5-50 µg/mL against various bacteria
Apoptosis InductionActivation of caspases

Case Studies

  • Cytotoxicity Against Cancer Cells : A derivative structurally similar to the compound was tested against MCF-7 breast cancer cells, showing a growth inhibition value (GI50) significantly lower than standard chemotherapeutics, indicating superior efficacy .
  • Antimicrobial Efficacy : A study involving a thiosemicarbazone derivative demonstrated effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating resistant infections .

Q & A

(Basic) What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield and purity?

Answer:
The synthesis typically involves a condensation reaction between 2-methyl-1H-indole-3-carbaldehyde and N-(4-methylphenyl)hydrazinecarbothioamide under acidic conditions. Key optimizations include:

  • Catalyst selection : Glacial acetic acid enhances imine bond formation compared to mineral acids, reducing side products .
  • Solvent choice : Refluxing in ethanol (rather than DMF) improves solubility of intermediates and simplifies purification .
  • Purification : Recrystallization from DMF/water (1:3 v/v) yields >95% purity, verified by ¹H NMR (δ ~11.2 ppm for the hydrazone proton) and LC-MS ([M+H]⁺ matching theoretical m/z) .

(Advanced) How do steric and electronic effects of substituents influence the compound’s coordination chemistry with transition metals?

Answer:

  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase the thioamide’s acidity, facilitating deprotonation and metal coordination (e.g., Cu(II), Ni(II)). This is confirmed by FT-IR shifts: ν(C=S) at ~1170 cm⁻¹ (free ligand) vs. ~750 cm⁻¹ (metal-bound) .
  • Steric effects : Bulky substituents (e.g., ortho-methyl) reduce chelation efficiency. For example, Cu(II) complexes with para-substituted analogs show higher stability constants (log β = 8.2) than ortho-substituted derivatives (log β = 6.7) .
  • Characterization : EPR spectroscopy (axial symmetry, g꜀ = 2.05 for Cu(II)) and UV-Vis (d-d transitions at 600–700 nm) are critical for confirming geometry .

(Basic) What analytical methods are recommended for confirming structural integrity and purity during scale-up?

Answer:

  • ¹H/¹³C NMR : Key signals include the indole C3 proton (δ ~7.4 ppm) and the hydrazone NH (δ ~11.2 ppm). Aromatic protons in the para-methylphenyl group appear as a singlet (δ ~2.3 ppm for CH₃) .
  • LC-MS : Look for [M+H]⁺ with <5% impurity peaks. Use C18 reverse-phase columns (MeCN/H₂O + 0.1% formic acid) for optimal separation .
  • Elemental analysis : Acceptable tolerances: C (±0.3%), H (±0.1%), N (±0.4%), S (±0.2%) .

(Advanced) How can researchers resolve discrepancies in reported biological activities (e.g., IC₅₀ values) across studies?

Answer:
Discrepancies may arise from:

  • Assay conditions : DMSO concentrations >0.1% destabilize the compound; use fresh stock solutions diluted in PBS with 0.5% methyl-β-cyclodextrin .
  • Cell line variability : MCF-7 cells beyond passage 20 show reduced sensitivity. Use low-passage cells (<p15) and validate via ATP-based assays to avoid MTT artifacts .
  • Incubation time : Standardize to 72 hours with media replacement at 24-hour intervals to maintain compound stability .

(Basic) What strategies mitigate solubility challenges in biological testing?

Answer:

  • Co-solvent systems : Use DMSO (≤10 mM stock) diluted in 0.5% methyl-β-cyclodextrin/PBS to achieve working concentrations ≤200 µM .
  • Sonication : 30-second bursts at 40 kHz followed by 0.22 µm filtration prevent aggregation. Confirm solubility via dynamic light scattering (DLS; particle size <50 nm) .

(Advanced) How can computational docking studies be reconciled with in vitro tubulin inhibition data?

Answer:
Address gaps by:

  • Tautomer consideration : Dock both thioamide (C=S) and thiol (C-SH) tautomers using QM/MM-optimized structures .
  • Protein flexibility : Perform ensemble docking against tubulin conformers (e.g., PDB: 6DPU, 6DPV) rather than static models .
  • Post-translational modifications : Use native tubulin (detyrosinated) isolated from cancer cells for assays, as commercial tubulin lacks in vivo modifications .

(Advanced) What spectroscopic techniques elucidate the compound’s interaction with DNA?

Answer:

  • UV-Vis titration : Hypochromicity at λ = 260 nm and red shifts indicate intercalation. Calculate binding constants (Kb ~10⁴ M⁻¹) via Benesi-Hildebrand plots .
  • Circular dichroism (CD) : DNA groove binding induces negative bands at 245 nm, while intercalation enhances positive ellipticity at 275 nm .
  • Fluorescence quenching : Monitor ethidium bromide displacement (λₑₓ = 510 nm, λₑₘ = 595 nm) to quantify IC₅₀ for DNA binding .

(Basic) How can researchers validate the stability of this compound under physiological conditions?

Answer:

  • pH stability : Incubate in PBS (pH 7.4) and serum (37°C, 24 hr). Analyze degradation via HPLC: >90% recovery indicates stability .
  • Light sensitivity : Store solutions in amber vials; UV-Vis scans (200–800 nm) pre- and post-light exposure detect photodegradation (e.g., loss of λ = 320 nm peak) .

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